An In-Depth Technical Guide to SR9011 Hydrochloride: Discovery, Mechanism, and Development
An In-Depth Technical Guide to SR9011 Hydrochloride: Discovery, Mechanism, and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR9011 hydrochloride is a synthetic agonist of the nuclear receptors Rev-Erbα and Rev-Erbβ, which are critical regulators of the circadian rhythm and metabolism. Discovered by Professor Thomas Burris at The Scripps Research Institute, SR9011 has emerged as a potent research tool for investigating the intricate links between the body's internal clock, energy homeostasis, and various pathologies. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of SR9011 hydrochloride. It includes detailed experimental protocols, a summary of key quantitative data, and visualizations of the underlying biological pathways to support further research and drug development efforts in this area.
Discovery and Background
SR9011 was developed as part of a research program aimed at understanding and modulating the circadian clock.[1][2] The discovery was led by Professor Thomas Burris at The Scripps Research Institute.[1] It is a synthetic small molecule that acts as a potent agonist for the Rev-Erb nuclear receptors, specifically Rev-Erbα (NR1D1) and Rev-Erbβ (NR1D2).[3][4] These receptors are key components of the negative feedback loop of the core circadian clock, playing a crucial role in regulating the expression of core clock genes like Bmal1.[3][4] The development of SR9011 and its analog, SR9009, provided researchers with powerful chemical probes to explore the therapeutic potential of targeting the circadian machinery in various diseases, including metabolic disorders, sleep disturbances, and cancer.[5][6]
Mechanism of Action: The Rev-Erb Signaling Pathway
SR9011 exerts its effects by binding to and activating the Rev-Erbα and Rev-Erbβ nuclear receptors. These receptors function as transcriptional repressors. Upon activation by SR9011, Rev-Erb recruits the nuclear receptor co-repressor (NCoR) complex, which includes histone deacetylase 3 (HDAC3). This complex then binds to Rev-Erb response elements (ROREs) in the promoter regions of target genes, leading to chromatin condensation and transcriptional repression.
A primary target of Rev-Erb is the Bmal1 gene, a master regulator of the circadian clock. By repressing Bmal1 expression, SR9011 can modulate the circadian rhythm. Beyond its role in the core clock, Rev-Erb also regulates a wide array of genes involved in lipid and glucose metabolism, inflammation, and cell proliferation.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data from various in vitro and in vivo studies on SR9011.
Table 1: In Vitro Activity of SR9011
| Parameter | Target | Value | Assay System | Reference |
| IC50 | Rev-Erbα | 790 nM | HEK293 cell-based reporter assay | [4] |
| IC50 | Rev-Erbβ | 560 nM | HEK293 cell-based reporter assay | [4] |
| IC50 | Bmal1 promoter repression | 620 nM | HEK293 cells with full-length Rev-Erbα | [4] |
| Cell Viability | Microglia | No significant effect at 5 µM for 24h | MTS assay | [3] |
| Gene Expression | Microglia (5 µM SR9011) | ↓ Bmal1, ↓ Clock | RT-PCR | [3] |
Table 2: In Vivo Effects of SR9011 in Mice
| Parameter | Animal Model | Dosage | Effect | Reference |
| Oxygen Consumption | C57BL/6J mice | 100 mg/kg, i.p., b.i.d. for 10 days | 5% increase | [9] |
| Locomotor Activity | C57BL/6J mice | 100 mg/kg, i.p., b.i.d. for 10 days | 15% decrease in movement | [9] |
| Fat Mass | BALB/c mice | 100 mg/kg, i.p., b.i.d. for 12 days | Decrease in fat mass | [9] |
| Plasma Glucose | db/db mice | 25 mg/kg | 20.7% decrease | [10] |
| Plasma Triglycerides | db/db mice | 25 mg/kg | 41.6% decrease | [10] |
| Plasma Cholesterol | db/db mice | 25 mg/kg | 20.2% decrease | [10] |
Table 3: Pharmacokinetic Parameters of SR9011
| Parameter | Animal Model | Dose | Value | Reference |
| ED50 (Wheel running) | Mice | i.p. | 56 mg/kg | [11] |
| ED50 (Srebf1 suppression) | Mice | i.p. | 67 mg/kg | [11] |
Experimental Protocols
Synthesis of SR9011 Hydrochloride
The synthesis of SR9011 involves a multi-step process. The final step to produce the hydrochloride salt is crucial for improving its solubility and handling for in vivo studies.
Step 1: Synthesis of the Tertiary Amine Intermediate A detailed, step-by-step synthesis protocol for the SR9011 free base has been described.[1] This typically involves the reductive amination of (5-nitrothiophen-2-yl)methanamine (B3301489) with 4-chlorobenzaldehyde, followed by another reductive amination with a protected 3-formylpyrrolidine derivative.
Step 2: Deprotection and Amide Formation The protecting group on the pyrrolidine (B122466) nitrogen is removed, and the resulting secondary amine is reacted with n-pentyl isocyanate to form the final urea (B33335) linkage.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the purified SR9011 free base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or dichloromethane.
-
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise to the stirred solution of the free base at 0°C.
-
Continue stirring for a predetermined time (e.g., 1-2 hours) at 0°C or room temperature, during which the hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials or impurities.
-
Dry the resulting white to off-white solid under vacuum to obtain SR9011 hydrochloride.
-
Confirm the structure and purity of the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Cell Viability (MTT) Assay
This protocol is used to assess the effect of SR9011 on the viability and proliferation of cultured cells.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of SR9011 in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of SR9011 or vehicle control (e.g., DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in sterile PBS to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of purple formazan crystals by viable cells.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate the plate overnight in the dark at room temperature. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
In Vivo Metabolic Cage Studies in Mice
Comprehensive Laboratory Animal Monitoring Systems (CLAMS) are used to evaluate the metabolic effects of SR9011 in mice.
-
Animal Acclimation: Individually house mice in the metabolic cages for a period of 3-5 days to allow for acclimation to the new environment.[12] Ensure ad libitum access to food and water.
-
Baseline Measurement: Record baseline metabolic parameters, including oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), food and water intake, and locomotor activity for at least 24 hours prior to treatment.
-
SR9011 Administration: Administer SR9011 or vehicle control via the desired route (e.g., intraperitoneal injection) at the specified dose and frequency (e.g., 100 mg/kg, twice daily).[9]
-
Data Collection: Continuously monitor and record the metabolic parameters for the duration of the study (e.g., 10-12 days).
-
Data Analysis: Analyze the collected data to determine the effects of SR9011 on energy expenditure, substrate utilization, and physical activity. Compare the data from the SR9011-treated group to the vehicle-treated control group.
Conclusion
SR9011 hydrochloride is a valuable research compound that has significantly advanced our understanding of the role of the Rev-Erb nuclear receptors in regulating circadian rhythms and metabolism. Its potent and specific agonistic activity provides a powerful tool for dissecting these complex biological processes. The preclinical data generated to date suggest that pharmacological modulation of Rev-Erb with compounds like SR9011 may hold therapeutic promise for a range of conditions, including metabolic diseases, sleep disorders, and certain types of cancer. Further research, including more detailed pharmacokinetic and toxicology studies, is warranted to fully elucidate the therapeutic potential of this class of compounds. This technical guide provides a foundational resource for researchers and drug development professionals interested in furthering the investigation of SR9011 and the broader field of chronobiology.
References
- 1. SR9011: Synthesis, Detection and Bioactivity_Chemicalbook [chemicalbook.com]
- 2. In Vitro Metabolic Studies of REV-ERB Agonists SR9009 and SR9011 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Breakthrough of SR9011 in Chemical Research: A New Dawn for Biological Clock Studies_Chemicalbook [chemicalbook.com]
- 6. Pharmacological activation of REV-ERBs is lethal in cancer and oncogene induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of REV-ERB Receptors in Cancer Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nuclear receptor protein: REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Beneficial effects of IH-901 on glucose and lipid metabolisms via activating adenosine monophosphate-activated protein kinase and phosphatidylinositol-3 kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Frontiers | Methods for the Comprehensive in vivo Analysis of Energy Flux, Fluid Homeostasis, Blood Pressure, and Ventilatory Function in Rodents [frontiersin.org]
